Product packaging for ICT2700(Cat. No.:)

ICT2700

Cat. No.: B1192944
M. Wt: 379.84
InChI Key: XRNCIYOOVQKJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ICT2700 is a novel seco-duocarmycin-based prodrug specifically designed to be bioactivated by cytochrome P450 (CYP) enzymes, including CYP2W1 and CYP1A1, enabling a targeted therapeutic approach for cancer research . This mechanism exploits the elevated expression of these CYP isoforms in certain tumor tissues, such as colorectal cancer and head and neck cancer, to achieve selective cytotoxicity within the tumor microenvironment . Upon administration, the prodrug is enzymatically hydroxylated by CYP2W1 or CYP1A1, triggering a spontaneous spirocyclization reaction that generates a highly reactive cyclopropane intermediate . This activated form of this compound functions as an ultrapotent cytotoxic agent that alkylates DNA at the N3 position of adenine in the minor groove, leading to irreversible DNA damage and the induction of apoptosis in cancer cells . Preclinical in vivo studies have demonstrated that a single dose of this compound can significantly inhibit the growth of tumors expressing CYP2W1, such as FaDu xenografts, validating its potential as a targeted anti-cancer agent . Its research value lies in its utility for investigating CYP-mediated prodrug activation and developing selective cancer therapies that aim to minimize off-target effects. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.84

IUPAC Name

(1-Chloromethyl-1,6-dihydro-2H-3,6-diaza-as-indacen-3-yl)-(6-methoxy-1H-indol-2-yl)-methanone

InChI

InChI=1S/C21H18ClN3O2/c1-27-14-3-2-12-8-18(24-17(12)9-14)21(26)25-11-13(10-22)20-15-6-7-23-16(15)4-5-19(20)25/h2-9,13,23-24H,10-11H2,1H3

InChI Key

XRNCIYOOVQKJAV-UHFFFAOYSA-N

SMILES

O=C(N1CC(CCl)C2=C1C=CC3=C2C=CN3)C(N4)=CC5=C4C=C(OC)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ICT2700;  ICT 2700;  ICT-2700;  de-OH-CPI-MI;  deOHCPIMI;  de OH CPI MI

Origin of Product

United States

Mechanistic Elucidation of Ict2700 Bioactivation

CYP-Mediated Hydroxylation of the ICT2700 Scaffold

The initial and critical step in the bioactivation of this compound is its hydroxylation, primarily mediated by cytochrome P450 enzymes. Research has identified CYP1A1 as a key enzyme responsible for this metabolic conversion nih.govnih.govnih.govmedkoo.com. There is also evidence suggesting that CYP2W1 can metabolize this compound and related chloromethylindolines, particularly in the context of colon cancer. This CYP-mediated oxidation restores a crucial hydroxyl group on the this compound scaffold, which is absent in the prodrug form and is essential for the subsequent spirocyclization mechanism nih.govnih.gov. Studies investigating this compound's cytotoxicity in cells stably transfected with CYP1A1 demonstrated potent activity at picomolar concentrations, whereas its effect was significantly reduced in wild-type cells lacking CYP1A1 expression nih.govnih.gov. Furthermore, the cytotoxic effect was abrogated by the CYP1 inhibitor α-naphthoflavone, underscoring the CYP1A1-dependent activation.

Identification of Activated Metabolites (e.g., ICT2740)

The primary activated metabolite of this compound identified through CYP1A1-mediated metabolism is ICT2740 nih.govnih.gov. This compound is a hydroxylated seco-duocarmycin, retaining the de-hydroxy chloromethylindoline moiety nih.gov. LC/MS/MS analysis of this compound incubated with CYP1A1 bactosomes revealed ICT2740 as a significant metabolite, alongside other mono-hydroxylated products and a spirocyclized product nih.gov. In in vivo studies, ICT2740 was detected in CYP1A1-expressing tumor tissue following this compound administration but was not detectable in the liver, highlighting the tumor-selective activation nih.gov.

The relative abundance of this compound and its metabolites following incubation with CYP1A1 bactosomes has been quantified:

CompoundPercentage of Total Peak AUCMolecular Weight (m/z)
This compound85.7%380.1
ICT27403.3%396.2
CPI-MI1.7%360.1
Other Mono-hydroxylated Metabolites9.1%-
nih.gov

Intramolecular Spirocyclization and Reactive Intermediate Formation

Following the CYP-mediated hydroxylation to form ICT2740, an intramolecular spirocyclization event occurs spontaneously nih.govnih.govnih.gov. This reaction involves the deep-embedded chloromethylindoline fragment of the hydroxylated seco-compound nih.gov. The spirocyclization leads to the formation of a highly reactive cyclopropane (B1198618) product, specifically a cyclopropapyrroloindolone product (CPI-MI) nih.govnih.gov. This constrained cyclopropane is the key reactive intermediate that enables the subsequent DNA alkylation nih.govnih.gov. In the native this compound, the absence of a phenolic oxygen prevents this crucial intramolecular cyclopropane formation, thus rendering it inactive until hydroxylation occurs nih.gov.

DNA Alkylation Mechanism: N3-Adenine Covalent Adduct Formation

The reactive cyclopropane intermediate generated from the spirocyclization of ICT2740 is precisely positioned to interact with DNA nih.gov. The mechanism of action involves the binding of this activated cyclopropapyrroloindolone product within the minor groove of DNA nih.govnih.govnih.gov. This binding is sequence-selective, often occurring at adenine-rich sequences nih.govnih.gov. Upon binding, the cyclopropane moiety undergoes a reaction with the N3 position of adenine (B156593), leading to the formation of a covalent adduct nih.govnih.govnih.gov. This irreversible DNA alkylation at the N3-adenine site is the fundamental molecular event that mediates the cytotoxic effects of this compound nih.govnih.govnih.gov. Experimental evidence, such as thermal cleavage assays, has confirmed this compound-induced thermal cleavage sites around clusters of adenines in known DNA sequences nih.gov.

Induction of DNA Damage and Cellular Response Pathways

The covalent modification of DNA by the activated this compound metabolite (ICT2740) directly induces DNA damage nih.govnih.gov. This DNA damage triggers a cascade of cellular response pathways aimed at detecting, signaling, and repairing the damage. The cell's response to DNA damage is a complex network involving various proteins and kinases that monitor genomic integrity. If the damage is extensive or irreparable, these pathways can lead to programmed cell death, such as apoptosis, to prevent the propagation of damaged cells.

Phosphorylated H2AX (γ-H2AX) as a Biomarker of DNA Damage

One of the most sensitive and widely recognized biomarkers for DNA double-strand breaks (DSBs) is phosphorylated H2AX, known as γ-H2AX nih.gov. H2AX is a histone variant that becomes rapidly phosphorylated at serine 139 (γ-H2AX) in response to DSBs. This phosphorylation is an early event in the DNA damage response, playing a crucial role in recruiting DNA repair factors to the site of damage.

Studies on this compound have consistently shown that its activation leads to a time- and concentration-dependent increase in γ-H2AX protein expression nih.gov. For instance, in CYP1A1-expressing bladder cancer cells (RT112), treatment with this compound resulted in a significant increase in γ-H2AX, indicative of DNA strand breaks nih.gov. In contrast, no such increase was observed in cells lacking CYP1A1 expression, further supporting the CYP-dependent activation mechanism nih.gov. The formation of γ-H2AX foci can be visualized and quantified, providing a direct measure of the DNA damage induced by this compound nih.gov.

Downstream Cellular Events Leading to Cytotoxicity

The DNA alkylation and subsequent induction of DNA damage by activated this compound ultimately lead to significant cellular cytotoxicity nih.govnih.govnih.gov. The irreparable DNA damage overwhelms the cell's repair mechanisms, triggering downstream cellular events that culminate in cell death. This process often involves the activation of apoptotic pathways, characterized by a cascade of events leading to the organized demise of the cell. The selective cytotoxicity of this compound in CYP1A1-expressing cells demonstrates that the formation of these DNA adducts is directly responsible for the observed cell killing effect nih.govnih.govnih.gov.

Enzyme Specific Targeting and Selectivity of Ict2700

Cytochrome P450 1A1 (CYP1A1)-Dependent Activation of ICT2700

Cytochrome P450 1A1 (CYP1A1) has been identified as a key enzyme in the metabolic activation of this compound, making it a target for tumor-selective drug development nih.govnih.gov.

Expression Profile of CYP1A1 in Malignant Tissues (e.g., Bladder, Breast, Head and Neck Cancers)

CYP1A1 exhibits elevated expression in various malignant tissues compared to normal human tissues. In human bladder cancer, CYP1A1 mRNA levels are significantly upregulated, with higher expression observed in muscle-invasive tumors nih.govnih.govnih.gov. While low to moderate levels of CYP1A1 mRNA can be detected in some normal tissues, such as heart, liver, trachea, and skeletal muscle, these levels are considerably lower than the very high expression found in bladder cancer nih.gov. Studies have also indicated the involvement of CYP1A1 in estrogen-dependent cancers, breast cancer, and head and neck cancers. Specifically, in head and neck cancer cell lines, elevated gene expression for CYP1A1 has been shown.

Table 1: Relative CYP1A1 mRNA Expression in Tissues

Tissue TypeRelative Expression Level (vs. β-actin)SignificanceSource
Bladder Cancer (Tumors)Upregulated (High to Very High)P < 0.05 nih.govnih.gov
Normal BladderModerateLower than Bladder Cancer nih.gov
Normal LiverModerateConsiderably lower than Bladder Cancer nih.gov
Normal HeartModerateConsiderably lower than Bladder Cancer nih.gov
Normal TracheaModerateConsiderably lower than Bladder Cancer nih.gov
Normal Skeletal MuscleHighConsiderably lower than Bladder Cancer nih.gov

Differential Efficacy of this compound in CYP1A1-Expressing vs. CYP1A1-Null Cellular Models

The efficacy of this compound is highly dependent on the presence and activity of CYP1A1. In human bladder tumor cell lines, RT112 cells, which endogenously express CYP1A1, demonstrated selective chemosensitivity to this compound nih.govnih.gov. Conversely, EJ138 bladder cells, which have undetectable CYP1A1 expression, were significantly less responsive to this compound nih.govnih.gov.

Genetic engineering experiments further underscored this dependency: the introduction of CYP1A1 into EJ138 cells resulted in a 75-fold increase in chemosensitivity to this compound compared to wild-type EJ138 cells nih.govnih.gov. In contrast, negligible chemosensitivity was observed in EJ138 cells expressing CYP1A2 or when EJ138 cells were exposed to metabolites generated by CYP1B1 or CYP3A4 nih.govnih.gov. Similar findings were reported in Chinese Hamster Ovary (CHO) cells; this compound exhibited cytotoxicity at picomolar concentrations in CHO cells stably transfected with functional CYP1A1, whereas it was at least five orders of magnitude less potent in wild-type CHO cells lacking CYP1A1 expression nih.govwikipedia.org. In A2780 ovarian cancer cells, which also lack CYP1A1 expression, the anticancer effect of this compound was markedly weaker, with an IC50 greater than 1000 nM nih.gov. The activation of this compound in CYP1A1-expressing cells leads to a time and concentration-dependent increase in γ-H2AX protein expression, a biomarker indicative of DNA damage nih.govnih.gov.

Table 2: Efficacy of this compound in CYP1A1-Expressing vs. Null Cells

Cell LineCYP1A1 ExpressionChemosensitivity to this compoundIC50 (if available)Source
RT112 (Bladder Cancer)Endogenous (Positive)Selective chemosensitivityNot specified nih.govnih.gov
EJ138 (Bladder Cancer)Undetectable (Null)Significantly less responsiveNot specified nih.govnih.gov
EJ138-CYP1A1Engineered (Positive)75-fold increased sensitivityNot specified nih.govnih.gov
EJ138-CYP1A2Engineered (Positive for CYP1A2)Negligible chemosensitivityNot specified nih.govnih.gov
CHO-CYP1A1Engineered (Positive)Cytotoxic at picomolar concentrationsPicomolar range nih.govwikipedia.org
CHO-wtWild-type (Null)At least 5 orders of magnitude less potentNot specified wikipedia.org
A2780 (Ovarian Cancer)Lacking (Null)Markedly weaker anticancer effect> 1000 nM nih.gov

Impact of CYP1A1 Inhibitors on this compound-Mediated Cytotoxicity

The specific involvement of CYP1A1 in this compound's activation is further supported by the impact of CYP1 inhibitors. The CYP1 inhibitor α-naphthoflavone (α-NF) has been shown to negate the chemosensitivity to this compound in EJ138 cells engineered to express CYP1A1 nih.govnih.gov. Similarly, incubation of CYP1A1-expressing cell lines with α-naphthoflavone leads to a loss of this compound's cytotoxic activity, confirming that CYP1A1-mediated activation is crucial for the prodrug's efficacy nih.gov.

Table 3: Impact of CYP1A1 Inhibitors on this compound Cytotoxicity

Cell LineCYP1A1 ExpressionTreatmentEffect on this compound CytotoxicitySource
EJ138-CYP1A1Engineered (Positive)+ α-NaphthoflavoneNegated chemosensitivity nih.govnih.gov
RT112Endogenous (Positive)+ α-NaphthoflavoneDecreased cytotoxicity nih.gov
CYP1A1-expressing cell linesPositive+ α-NaphthoflavoneLoss of cytotoxic activity

Cytochrome P450 2W1 (CYP2W1)-Mediated Activation of this compound Analogues

Cytochrome P450 2W1 (CYP2W1) represents another promising tumor-specific target for the activation of duocarmycin prodrugs due to its restricted expression in adult normal tissues.

Expression Pattern of CYP2W1 in Colon Cancer and Other Malignancies

CYP2W1 is an oncofetal gene that is endogenously expressed in fetal colon but is typically silenced after birth through methylation. In adults, its expression is a tumor-specific event, particularly prominent in approximately 30% of colon cancers, especially in higher-grade phenotypes. Elevated CYP2W1 levels in colon and liver cancers have been associated with a worse prognosis of survival. Significant expression has also been observed in liver cancers, with even higher levels in liver metastases than in the primary tumors from the same patient. Furthermore, CYP2W1 expression has been documented in other malignancies, including adrenal gland, gastric, lung, and breast tumors, with prevalence rates ranging from 30% to 60% in various epithelial cancers. Its expression has been shown to positively correlate with the degree of tumor malignancy and decreased 10-year survival in colon cancer patients.

Table 4: CYP2W1 Expression in Malignancies

Cancer TypeExpression ProfilePrevalence (if available)Clinical SignificanceSource
Colon CancerTumor-specific, high expression~30% of specimensCorrelates with worse prognosis, higher malignancy, decreased survival
Liver CancerSignificant expression, higher in metastasesNot specifiedCorrelates with worse prognosis
Adrenal Gland TumorsLow expression levelsNot specifiedNot specified
Gastric TumorsLow expression levelsNot specifiedNot specified
Lung TumorsLow expression levelsNot specifiedNot specified
Breast CancerUpregulated mRNA expression30-60% in epithelial tumorsInfluences response to neoadjuvant chemotherapy

Evaluation of this compound Derivatives (e.g., ICT2705, ICT2706) as CYP2W1 Substrates

Novel chloromethylindoline prodrugs, such as ICT2705 and ICT2706, have been designed as substrates for the CYP2W1 enzyme. These compounds can be metabolically activated by CYP2W1 into potent cytotoxic agents that induce substantial DNA damage and lead to a rapid loss of viability in cancer cells expressing CYP2W1. Studies have shown that ICT2705 and ICT2706 demonstrate very high affinity for activation by CYP2W1, with half-maximal effective concentration (EC50) values of approximately 0.5 µM and 0.3 µM, respectively.

In contrast, another chloromethylindoline, ICT2726, is metabolized by CYP2W1 into innocuous metabolites and does not cause DNA damage or cell death, despite being a high-affinity substrate for CYP2W1. This highlights the specificity of ICT2705 and ICT2706 in generating cytotoxic products upon CYP2W1 activation. Xenograft studies in mice bearing CYP2W1-positive colon cancer xenografts treated with ICT2706 have shown arrested tumor growth, further supporting the potential of this approach.

Table 5: Evaluation of this compound Derivatives as CYP2W1 Substrates

CompoundSubstrate for CYP2W1Cytotoxic PotentialEC50 (if available)MechanismSource
ICT2705YesPotent cytotoxin~0.5 µMMetabolic activation to DNA alkylating agent
ICT2706YesPotent cytotoxin~0.3 µMMetabolic activation to DNA alkylating agent
ICT2726YesInert metaboliteHigh affinity substrateMetabolized to innocuous products

Structure Activity Relationship Sar Studies of Ict2700 and Analogues

Influence of Chemical Scaffold Modifications on CYP Interaction and Bioactivation

Modifications to the chemical scaffold of duocarmycin analogues, such as the replacement of key pharmacophores, significantly influence their interaction with CYP enzymes and subsequent bioactivation.

Investigation of Chloromethylindoline versus Benzofuran (B130515) Pharmacophores

Comparative studies have investigated the impact of replacing the chloromethylindoline pharmacophore, present in ICT2700, with a benzofuran moiety, as seen in the analogue ICT2726 nih.govctdbase.orgnih.govnih.gov. While both this compound (indole-based) and ICT2726 (benzofuran-based) enantiomers bind to and are metabolized by CYP1A1, their interactions with CYP2W1 differ significantly nih.govctdbase.orgnih.govnih.gov. The stereochemistry of the chloromethyl fragment is crucial for CYP2W1 interactions nih.govctdbase.orgnih.govnih.gov. Specifically, CYP2W1 demonstrates differential binding, favoring the R isomer of the indole-based this compound over its S stereoisomer nih.govctdbase.orgnih.govnih.gov. In contrast, CYP2W1 preferentially binds the S enantiomer of the benzofuran-based ICT2726 nih.govctdbase.orgnih.govnih.gov.

The replacement of the indole (B1671886) in the DNA alkylation subunit with a benzofuran can ablate CYP-dependent activity in many analogues, though exceptions like ICT2724 exist, which is toxic in CYP1A1-transfected cells, albeit at higher concentrations than this compound. The analogue ICT11038, containing a benzofuran instead of an indole in the recognition subunit, exhibits inherent nanomolar toxicity consistently across various cell lines, independent of cytochrome expression, suggesting a novel activation pathway not reliant on CYP enzymes for its intrinsic toxicity.

Table 1: Comparison of Chloromethylindoline (this compound) and Benzofuran (ICT2726) Pharmacophores on CYP Interaction

CompoundPharmacophoreCYP1A1 InteractionCYP2W1 InteractionBioactivation Dependency
This compoundChloromethylindolineBinds and metabolizes both enantiomers nih.govctdbase.orgnih.govnih.govDifferentially binds R isomer over S isomer nih.govctdbase.orgnih.govnih.govPrimarily CYP-dependent nih.govnih.govctdbase.orgnih.govmedkoo.comnih.gov
ICT2726BenzofuranBinds and metabolizes both enantiomers nih.govctdbase.orgnih.govnih.govDifferentially binds S enantiomer nih.govctdbase.orgnih.govnih.govLess CYP-dependent, can be non-toxic nih.gov
ICT11038BenzofuranEnhances toxicity but not required for nanomolar toxicityNot specifiedIntrinsically toxic, not CYP-dependent for nanomolar toxicity

Role of Indole in DNA Recognition Subunit for CYP Activation

The indole moiety within the DNA recognition subunit of duocarmycin bioprecursors, such as this compound, plays a critical role in facilitating CYP1A1 and CYP2W1 activation. This structural feature is essential for the specific CYP-mediated hydroxylation that initiates the bioactivation cascade nih.gov. The absence of a phenolic oxygen in this compound, which is critical for intramolecular cyclopropane (B1198618) formation in natural duocarmycins, necessitates CYP-dependent site-specific hydroxylation for bioactivation nih.gov. This hydroxylation allows for the subsequent spirocyclization and formation of the DNA-alkylating cyclopropane nih.govnih.govmedkoo.com. The indole-containing DNA-binding subunit is crucial for the appropriate positioning of the cyclopropane to form a covalent adduct with N3-adenine upon DNA binding nih.gov.

Stereochemical Determinants in CYP Binding and Metabolism of this compound

The stereochemistry of this compound significantly impacts its binding to and metabolism by CYP enzymes, influencing its bioactivation efficiency and selectivity.

Enantiomeric Resolution and Differential Binding to CYP1A1 and CYP2W1

This compound possesses a chiral center at the carbon adjacent to the chloromethyl group nih.gov. While previous pharmacological investigations often used racemic mixtures of this compound, recent studies have successfully resolved its individual enantiomers nih.gov. The binding and metabolism of these individual stereoisomers have been evaluated with CYP1A1 and CYP2W1, revealing exploitable differences for drug design nih.govctdbase.orgnih.govnih.gov.

CYP1A1 metabolizes both (S)-ICT2700 and (R)-ICT2700 enantiomers, although with differences in yield and the number of metabolites produced nih.gov. For instance, CYP1A1 metabolizes (S)-ICT2700 to at least 12 different metabolites, including the initial hydroxylated seco-duocarmycin (ICT2740) and the post-spirocyclization cytotoxic product nih.gov. In contrast, CYP2W1 exhibits greater selectivity, differentially binding the R isomer of this compound over the S stereoisomer nih.govctdbase.orgnih.govnih.gov. This suggests that the CYP2W1 active site may be less flexible than that of CYP1A1 nih.gov.

Table 2: Differential Binding of this compound Enantiomers to CYP1A1 and CYP2W1

CompoundEnantiomerCYP1A1 Binding/MetabolismCYP2W1 Binding/Metabolism
This compound(S)-ICT2700Binds and metabolizes, producing multiple metabolites including cytotoxic ones nih.govLess preferred binding compared to R isomer nih.govctdbase.orgnih.govnih.gov
This compound(R)-ICT2700Binds and metabolizes, but with lower yield and fewer metabolites than S isomer nih.govPreferentially binds nih.govctdbase.orgnih.govnih.gov

Implications of R/S Stereoisomers on Bioactivation Efficiency and Selectivity

The stereochemistry of this compound has significant implications for its bioactivation efficiency and selectivity towards specific CYP enzymes. The R configuration of indole-based this compound warrants further investigation as a scaffold to favor CYP2W1-selective bioactivation nih.govctdbase.orgnih.govnih.gov. Conversely, optimizing the structure of (S)-ICT2700 to further favor certain orientations observed with CYP1A1 could potentially decrease CYP1A1 bioactivation, leading to more non-toxic metabolites nih.govnih.govnih.gov. This highlights the potential for designing duocarmycin bioprecursors with improved P450 selectivity and bioactivation by understanding the molecular interactions of individual stereoisomers with these enzymes nih.govnih.govnih.gov.

Exploration of Metabolite Reactivity and DNA Affinity

The bioactivation of this compound by CYP enzymes leads to the formation of reactive metabolites that possess high DNA affinity and are capable of causing DNA damage nih.govmedkoo.com. The initial CYP-mediated hydroxylation of this compound generates seco-duocarmycin (also referred to as ICT2740), which then undergoes spontaneous spirocyclization to yield a highly reactive cyclopropane intermediate nih.govnih.govmedkoo.com. This cyclopropane moiety is the key active species responsible for alkylating DNA nih.govnih.govmedkoo.com.

Research findings indicate that this compound itself does not alkylate DNA under investigated conditions, consistent with its prodrug nature where the critical hydroxyl group for cyclization is absent medkoo.com. However, the metabolite extract from this compound incubated with CYP1A1/NADPH bactosomes (ICT2700M) has been shown to alkylate adenine (B156593) sites in DNA medkoo.com. This DNA alkylation is sequence-selective and leads to DNA damage medkoo.com. The induction of DNA strand breaks, evidenced by an increase in γ-H2AX protein expression, is directly associated with the CYP1A1-mediated activation of this compound in responsive cell lines. This DNA damage is a crucial mechanism by which the bioactivated form of this compound exerts its cytotoxic effects medkoo.com.

Table 3: Key Metabolites and Their Reactivity/DNA Affinity

Metabolite/CompoundOriginReactivity/DNA AffinityRole in Cytotoxicity
This compoundProdrugNo direct DNA alkylation observed medkoo.comRequires bioactivation for cytotoxicity nih.govmedkoo.com
ICT2740 (seco-duocarmycin)CYP-hydroxylated this compound nih.govnih.govmedkoo.comUndergoes spontaneous spirocyclization to form reactive cyclopropane nih.govnih.govmedkoo.comPrecursor to the DNA-alkylating species nih.govnih.govmedkoo.com
Cyclopropane intermediateSpirocyclization of ICT2740 nih.govnih.govmedkoo.comHighly reactive, covalently adducts N3-adenine in DNA nih.govmedkoo.comDirect DNA alkylating agent, leading to cell death nih.govmedkoo.com
ICT2700M (metabolite extract)Incubation of this compound with CYP1A1/NADPH medkoo.comAlkylates DNA, induces DNA strand breaks (γ-H2AX expression) medkoo.comDirectly responsible for cytotoxic effects post-bioactivation medkoo.com

Preclinical Pharmacological and Efficacy Investigations of Ict2700

In Vitro Cytotoxicity and Selectivity Studies in Cancer Cell Lines

Analysis of Cell Cycle Perturbations induced by ICT2700 Metabolites

The selective activity of CYP1A1 in activating this compound is correlated with the induction of DNA damage. A time and concentration-dependent increase in γ-H2AX protein expression, a marker for DNA damage, was observed in RT112 cells following this compound activation, but not in EJ138 cells. wikipedia.orgfishersci.fiinvivochem.cnnih.gov Furthermore, increased γ-H2AX expression was noted at 6 hours post-treatment compared to 1 and 24 hours, indicating the generation of the duocarmycin chemotoxin metabolite responsible for cell death. nih.govwikipedia.org Cell cycle analysis, performed using FACS, was conducted to assess the effects of this compound, alone and in combination with Olaparib, on breast cancer cells. citeab.comnih.gov

In Vivo Xenograft Model Evaluations of this compound Efficacy

Tumor Growth Inhibition in CYP-Expressing Xenografts

In vivo studies using xenograft models have provided compelling evidence for the tumor-selective efficacy of this compound. Administration of this compound resulted in an antitumor response exclusively in mice bearing CYP1A1-positive isogenic tumors, with no observed effect in CYP1A1-null tumors. wikipedia.orgfishersci.fiinvivochem.cnnih.gov

This compound significantly inhibited tumor growth in mice bearing CYP1A1-expressing xenografts, such as CHO1A1, demonstrating a clear dose-response relationship at doses of 150 mg/kg and 50 mg/kg. scitoys.comnih.gov A single dose of 150 mg/kg of this compound led to preferential inhibition of small tumor growth (mean size of 60 mm³) in mice bearing FaDu xenografts, which express CYP1A1 and low levels of CYP2W1. nih.govwikipedia.orgciteab.comnih.govnih.gov Notably, this compound administration was associated with negligible body weight loss in mice, a stark contrast to the systemic toxicity observed with its authentic metabolite, ICT2740. wikipedia.orgwikipedia.org While this compound delayed tumor growth in FaDu xenografts, this effect was primarily observed in smaller tumors. nih.gov

Table 2: In Vivo Tumor Growth Inhibition by this compound

Xenograft Model (CYP Expression)This compound Dose (mg/kg)OutcomeReference
CYP1A1-positive tumorsNot specifiedAntitumor response wikipedia.orgfishersci.fiinvivochem.cnnih.gov
CYP1A1-null tumorsNot specifiedNo antitumor response wikipedia.orgfishersci.fiinvivochem.cnnih.gov
CHO1A1 xenografts150Significant tumor growth delay (%T/C = 300%) scitoys.comnih.gov
CHO1A1 xenografts50Significant tumor growth delay (%T/C = 167%) scitoys.comnih.gov
FaDu xenografts (small tumors)150Preferential inhibition of tumor growth nih.govwikipedia.orgciteab.comnih.govnih.gov

Correlations Between Prodrug Bioactivation and DNA Damage In Vivo

The observed antitumor response in CYP1A1-expressing tumors was directly linked to the bioactivation of this compound. The CYP1A1-activated metabolite, ICT2740, was detected in tumor tissue but was notably absent from the liver, highlighting the tumor-selective activation. wikipedia.orgfishersci.fiinvivochem.cnnih.gov In FaDu xenografts, increased γ-H2AX phosphorylation, indicative of DNA damage, was observed 6 hours after treatment in both small and large tumors, demonstrating a correlation with the bioactivation of the prodrug. nih.gov In vitro, this compound was shown to induce DNA strand breaks in CYP1A1-expressing bladder cells in a time and concentration-dependent manner, as evidenced by γ-H2AX protein expression. wikipedia.orginvivochem.cn

Pharmacokinetic Analysis of Prodrugs and Metabolites in Preclinical Models (excluding specific parameters)

Preclinical pharmacokinetic studies have provided insights into the in vivo behavior of this compound. The compound was found to be sufficiently systemically stable following administration. wikipedia.org this compound was identified as the predominant product detected in both CYP1A1-expressing tumors and the liver after administration. wikipedia.org Crucially, the authentic-activated metabolite, ICT2740, was detected in tumor tissue but was not measurable in the liver, further supporting the tumor-selective activation strategy. wikipedia.org While various this compound metabolites were observed in human liver microsomes, ICT2740 was not among them. wikipedia.org For a related compound, ICT2706, pharmacokinetic analysis in mice indicated a higher concentration in the tumor compared to plasma, suggesting preferential accumulation in the target tissue. The liver was identified as an important route of elimination, showing the highest area under the curve (AUC) for ICT2706. nih.gov

Advanced Research Directions and Future Perspectives

Development of Biomarkers for CYP Activity and Patient Stratification

A critical aspect of personalized medicine is the ability to select patients who are most likely to respond to a specific therapy. For prodrugs like ICT2700, which require enzymatic activation, the activity of the activating enzyme is a key determinant of efficacy. Consequently, the development of biomarkers to assess cytochrome P450 (CYP) activity is a pivotal area of research.

The enzyme CYP2W1 is of particular interest as it is predominantly expressed in certain tumor types, such as colorectal cancer, with minimal expression in normal adult tissues. This tumor-specific expression makes it an attractive target for cancer therapy. The chloromethylindoline ICT2726 has emerged as a promising biomarker for assessing the functional activity of CYP2W1.

Unlike its analogue this compound, which is converted into a potent cytotoxic agent, ICT2726 is metabolized by CYP2W1 into non-toxic, innocuous metabolites. This characteristic makes ICT2726 an ideal candidate for a biomarker, as its metabolism can be measured to determine CYP2W1 activity without inducing toxicity in the test system. Research has shown that CYP2W1 oxidizes ICT2726 to a readily identifiable non-toxic metabolite in colon cancer cells. This allows for the quantitative detection of the metabolite as a surrogate for enzymatic activity.

Further studies have revealed the importance of stereochemistry in the interaction between these compounds and CYP enzymes. CYP2W1 differentially binds and metabolizes the S-enantiomer of ICT2726, producing a unique metabolite profile that can serve as a specific indicator of CYP2W1 functional activity. In contrast, the R-enantiomer of ICT2726 does not bind to CYP2W1 with significant affinity. This stereospecificity underscores the potential for developing highly selective biomarkers.

The ability to identify patients with functionally active CYP2W1 in their tumors would enable the stratification of patients for treatment with CYP2W1-activated prodrugs, thereby enhancing the therapeutic benefit and avoiding unnecessary treatment in non-responders.

CompoundActivating EnzymeMetabolite CharacteristicsBiomarker Potential
ICT2726CYP2W1Non-toxic, innocuousHigh
(S)-ICT2726CYP2W1Unique, non-toxic metabolite profileHigh, stereospecific
(R)-ICT2726CYP2W1No significant metabolismLow

Optimization of Duocarmycin-Based Prodrug Platforms for Tumor-Selective Activation

The duocarmycins are a class of natural products with exceptionally high cytotoxic potency. However, their clinical utility has been hampered by a narrow therapeutic index and a lack of tumor selectivity. To address these limitations, significant research has focused on developing duocarmycin-based prodrugs that are selectively activated within the tumor environment.

A key strategy for improving the therapeutic index of duocarmycin-based therapies is to design prodrugs that are activated by tumor-specific enzymes. This compound is a prime example of this approach, designed for activation by CYP enzymes that are overexpressed in certain cancers, such as CYP1A1 and CYP2W1. The conversion of the non-toxic prodrug to its highly potent cytotoxic form occurs preferentially at the tumor site, thereby sparing normal tissues.

Further optimization of these platforms involves several approaches:

Isoform-Selective Analogues: Research is ongoing to develop duocarmycin analogues that are selectively activated by a single CYP isoform, particularly CYP2W1, due to its tumor-exclusive expression. Understanding the molecular interactions between the prodrugs and the active sites of different CYP enzymes is crucial for designing such selective compounds. For instance, studies have shown that the stereochemistry of the chloromethyl fragment is critical for CYP2W1 interactions, with the R-isomer of this compound showing preferential binding to CYP2W1.

Antibody-Drug Conjugates (ADCs): This approach involves linking the duocarmycin prodrug to a monoclonal antibody that specifically targets a tumor-associated antigen. The ADC delivers the cytotoxic payload directly to the cancer cells, where it is internalized and the active drug is released. This strategy significantly enhances tumor selectivity and reduces systemic toxicity. Several duocarmycin-based ADCs are currently in preclinical and clinical development.

Reductively Activated Prodrugs: Exploiting the hypoxic microenvironment of many solid tumors, researchers have designed duocarmycin prodrugs that are activated under reducing conditions. These prodrugs contain a "trigger" moiety that is cleaved in the low-oxygen environment of the tumor, releasing the active cytotoxic agent.

StrategyMechanismAdvantage
Isoform-Selective AnaloguesDesign of prodrugs activated by a single, tumor-specific CYP isoform (e.g., CYP2W1).High tumor selectivity, reduced off-target activation.
Antibody-Drug Conjugates (ADCs)Targeted delivery of the prodrug to tumor cells via an antibody.Enhanced tumor specificity, minimized systemic exposure.
Reductively Activated ProdrugsActivation of the prodrug in the hypoxic tumor microenvironment.Exploits a common feature of solid tumors for selective drug release.

Addressing Intratumoral Heterogeneity and Microenvironmental Factors

The efficacy of cancer therapies can be significantly influenced by the complex and dynamic nature of the tumor itself, including the heterogeneity of cancer cells and the unique characteristics of the tumor microenvironment (TME).

The TME presents both challenges and opportunities for prodrug-based therapies. Key factors within the TME that can impact the efficacy of this compound include:

Hypoxia: As mentioned, the low oxygen levels characteristic of many solid tumors can be harnessed to activate specifically designed duocarmycin prodrugs. This reductive activation mechanism offers a promising avenue for tumor-selective therapy.

Enzyme Expression: The expression and activity of CYP enzymes can be influenced by various factors within the TME, such as inflammation and tissue stiffness. For instance, inflammatory cytokines have been shown to down-regulate the expression of some CYP enzymes. Understanding how the TME modulates CYP activity is crucial for predicting and improving the response to CYP-activated prodrugs.

Intratumoral Heterogeneity: Tumors are often composed of diverse populations of cancer cells with different genetic and phenotypic characteristics. This heterogeneity can lead to variations in the expression of activating enzymes like CYP2W1 within a single tumor. Consequently, some cancer cells may be less sensitive to this compound due to lower levels of the activating enzyme, potentially leading to drug resistance and tumor recurrence. Strategies to overcome this challenge may include combination therapies that target different cellular pathways or the development of prodrugs with a "bystander effect," where the activated drug can kill neighboring, non-activated cancer cells.

Novel Analogues and Derivatives of this compound for Broadened Therapeutic Scope

The development of novel analogues and derivatives of this compound is a key area of research aimed at expanding its therapeutic potential. By modifying the chemical structure of the parent compound, researchers aim to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

A library of duocarmycin bioprecursors based on the cyclopropa[c]pyrrolo[3,2-e]indole (CPI) and 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) scaffolds has been synthesized and evaluated. These studies have shown that modifications to both the DNA-alkylating and DNA-binding subunits can significantly impact the compound's activity and its selectivity for different CYP enzymes.

For example, several CPI-based compounds have demonstrated potent activity in the picomolar to nanomolar range in cells expressing CYP1A1. Furthermore, CYP2W1 has been shown to sensitize cancer cells to several of these novel compounds, highlighting its potential as a target for tumor-selective activation.

Other novel analogues that have been developed include:

seco-DUMSA

seco-amino-CBI-TMI (Centanamycin)

seco-hydroxy-CBI-TMI

seco-iso-CFI-TMI (Tafuramycin A)

seco-CFQ-TMI (Tafuramycin B)

These ongoing efforts to synthesize and evaluate new duocarmycin analogues are crucial for identifying next-generation compounds with improved therapeutic profiles and a broader range of applications in cancer therapy.

Analogue ScaffoldKey FeatureTherapeutic Implication
CPI-based bioprecursorsHigh potency in CYP1A1-expressing cells.Potential for treating CYP1A1-positive tumors.
CBI-based bioprecursorsMore stable and potent than corresponding CPI analogues.Improved pharmacological properties.
Achiral AnaloguesLack of a chiral center.Simplified synthesis and potential for different biological activities.

Table of Compound Names

Abbreviation/NameFull Chemical Name/Description
This compoundA duocarmycin analogue prodrug.
ICT2726A chloromethylindoline analogue of this compound.
ICT2705A chloromethylindoline analogue of this compound.
ICT2706A chloromethylindoline analogue of this compound.
CYPCytochrome P450
CYP2W1Cytochrome P450, family 2, subfamily W, polypeptide 1
CYP1A1Cytochrome P450, family 1, subfamily A, polypeptide 1
CPIcyclopropa[c]pyrrolo[3,2-e]indole
CBI1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one
seco-DUMSAAn achiral analogue of duocarmycin SA.
Centanamycinseco-amino-CBI-TMI
Tafuramycin Aseco-iso-CFI-TMI
Tafuramycin Bseco-CFQ-TMI

Future Methodological Advancements in Prodrug Research relevant to this compound

The development of this compound as a tumor-selective prodrug activated by cytochrome P450 1A1 (CYP1A1) highlights a promising strategy in cancer chemotherapy. Future advancements in prodrug research are poised to further refine and enhance the efficacy and selectivity of agents like this compound. These advancements are anticipated in several key areas, from the fundamental design of prodrugs to the methods for their evaluation and clinical application.

A significant area of future development lies in the rational design of next-generation CYP-activated prodrugs . While this compound demonstrates selectivity for CYP1A1, which is overexpressed in certain tumors like bladder cancer, future iterations could be engineered for activation by a wider array of tumor-specific CYP enzymes. This would broaden the applicability of this therapeutic approach to a more diverse range of cancers. For instance, designing analogs of this compound that are selectively activated by other CYP isoforms found in different tumor types could expand the therapeutic window. This requires a deep understanding of the structural biology of CYP enzymes and their interactions with prodrug candidates. Advanced computational modeling and molecular docking studies will be instrumental in predicting the binding affinity and metabolic activation of novel duocarmycin-based compounds, guiding the synthesis of more potent and selective agents.

Another critical direction is the development of more sophisticated in vitro and in vivo models for preclinical evaluation. While current models, such as cell lines genetically engineered to express specific CYP enzymes and patient-derived xenografts, have been valuable in assessing the activity of this compound, future models could offer even greater predictive power. The use of three-dimensional (3D) organoid cultures derived from patient tumors, for example, can more accurately recapitulate the tumor microenvironment and its influence on drug metabolism and response. Furthermore, the development of humanized mouse models, which possess a human-like immune system and drug metabolism, will provide a more realistic platform for evaluating the efficacy and potential toxicities of new prodrug candidates before they enter clinical trials.

Innovations in drug delivery systems also hold significant promise for enhancing the therapeutic index of prodrugs like this compound. Nanoparticle-based delivery systems, for instance, can be engineered to specifically target tumor tissues, thereby increasing the local concentration of the prodrug at the site of action and minimizing systemic exposure. These nanoparticles could be designed to release the prodrug in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes, further enhancing the selectivity of the treatment.

Q & A

Q. What is the mechanism of ICT2700 activation by cytochrome P450 enzymes, and how does it influence tumor selectivity?

this compound is a prodrug requiring bioactivation by CYP1A1 or CYP2W1 to exert cytotoxicity. Upon enzymatic hydroxylation, it undergoes spontaneous spirocyclization, forming a DNA alkylation subunit that binds DNA minor grooves, leading to cytotoxic adducts . Tumor selectivity arises from CYP1A1 overexpression in cancers (e.g., bladder, colorectal) and CYP2W1’s restricted expression in colorectal tumors. Researchers should validate enzyme expression in target tissues using immunohistochemistry or qPCR before testing this compound .

Q. How should researchers design experiments to assess CYP1A1-mediated activation of this compound in vitro?

  • Step 1: Use recombinant CYP1A1-expressing cell lines (e.g., HepG2 transfected with CYP1A1) or microsomal preparations.
  • Step 2: Monitor metabolic conversion via LC/MS to detect hydroxylated intermediates (e.g., M13) and the final cyclopropane metabolite (M6) .
  • Step 3: Correlate cytotoxicity (IC50) with metabolite levels using viability assays (MTT, clonogenic). Include CYP inhibitors (e.g., α-naphthoflavone) to confirm enzyme specificity .

Q. What are the primary biomarkers for evaluating this compound bioactivity in preclinical models?

  • DNA Damage: γH2AX immunofluorescence to detect double-strand breaks .
  • Metabolite Profiling: Quantify M6 via LC/MS in tumor homogenates .
  • Enzyme Activity: Measure CYP1A1/CYP2W1 mRNA/protein levels pre- and post-treatment to assess target engagement .

Advanced Research Questions

Q. How can contradictory data on CYP2W1 selectivity for this compound isomers be resolved?

Evidence shows CYP2W1 binds ICT2726’s S-isomer but not this compound’s R-isomer, suggesting structural nuances in ligand-enzyme interactions . To address discrepancies:

  • Method: Perform molecular docking simulations to compare binding affinities of this compound isomers with CYP2W1’s active site.
  • Experimental Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. What experimental strategies optimize this compound’s therapeutic window in heterogeneous tumors?

  • Combination Therapy: Pre-treat tumors with decitabine (DNA demethylating agent) to upregulate CYP1A1 expression, enhancing this compound activation (e.g., HeLa cell synergy) .
  • Dose Fractionation: Administer this compound in split doses (e.g., 150 mg/kg) to reduce off-target toxicity while maintaining tumor growth delay in xenografts .

Q. How do epigenetic modifications impact this compound efficacy, and how can this be leveraged in resistant tumors?

CYP1A1 promoter methylation silences expression, reducing prodrug activation. Researchers should:

  • Screen: Use MSP (methylation-specific PCR) to identify tumors with hypermethylated CYP1A1 promoters.
  • Intervention: Combine this compound with hypomethylating agents (e.g., decitabine) to restore CYP1A1 activity, as shown in HeLa cells (IC50 reduction from 200 µM to nM range) .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-response heterogeneity across tumor models?

  • Nonlinear Regression: Fit dose-response curves using a four-parameter logistic model to calculate IC50 values.
  • ANOVA with Post Hoc Tests: Compare efficacy across tumor sizes (e.g., 60 mm³ vs. 240 mm³ xenografts) and timepoints (1–24 h post-treatment) .

Q. How can researchers mitigate batch variability in CYP enzyme activity assays for this compound?

  • Internal Controls: Include reference substrates (e.g., ethoxyresorufin for CYP1A1) in each assay plate.
  • Normalization: Express metabolite levels as a percentage of positive control activity to account for inter-experimental variability .

Data Interpretation Frameworks

Q. What criteria distinguish CYP1A1-specific activation of this compound from off-target cytotoxicity?

  • Essential: ≥50% reduction in cytotoxicity upon CYP1A1 inhibition (e.g., siRNA knockdown or pharmacological inhibitors).
  • Supportive: Correlation between CYP1A1 mRNA levels and this compound sensitivity (Pearson’s r > 0.7) across cell lines .

Q. How should conflicting in vitro vs. in vivo efficacy data for this compound be reconciled?

  • Hypothesis: Tumor microenvironment factors (e.g., hypoxia, stromal interactions) may alter CYP activity.
  • Resolution: Use 3D co-culture models (tumor cells + fibroblasts) or spatial transcriptomics to map CYP expression in tumor niches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICT2700
Reactant of Route 2
ICT2700

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.